

# Early-Phase Clinical Trials of Crenolanib Besylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

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#### Introduction

Crenolanib besylate is an orally bioavailable small molecule tyrosine kinase inhibitor (TKI) that potently and selectively targets class III receptor tyrosine kinases, primarily the FMS-like tyrosine kinase 3 (FLT3) and the platelet-derived growth factor receptor (PDGFR).[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2] Crenolanib has demonstrated activity against both wild-type and mutated forms of these kinases, making it a promising therapeutic agent for various malignancies, with a primary focus on FLT3-mutated AML.[1][2] This technical guide provides an in-depth overview of the early-phase clinical trials of crenolanib besylate, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

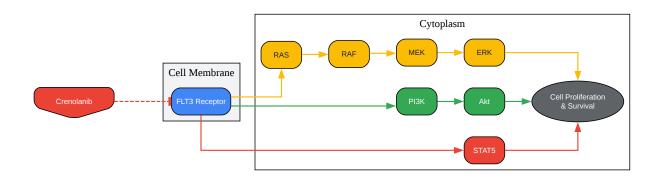
# **Mechanism of Action and Signaling Pathways**

Crenolanib functions by inhibiting the autophosphorylation of FLT3 and PDGFR, thereby blocking downstream signaling cascades crucial for cell proliferation, survival, and differentiation.[3]

# **FLT3 Signaling Pathway**



Mutations in FLT3 lead to its constitutive activation, triggering downstream pathways such as RAS/MEK/ERK, PI3K/Akt, and STAT5, which collectively promote leukemic cell growth and survival.[4] Crenolanib, as a type I TKI, binds to the active conformation of the FLT3 kinase, effectively inhibiting its activity even in the presence of resistance-conferring mutations like the D835 substitution in the TKD.[3][4]



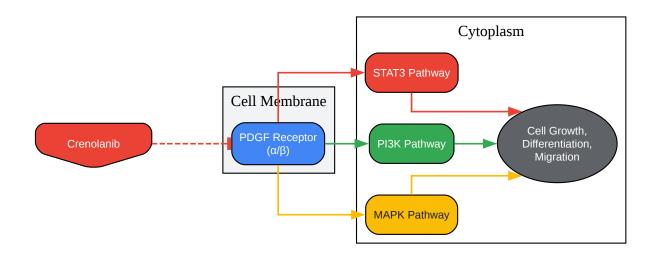
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**Caption:** Crenolanib Inhibition of FLT3 Signaling Pathway.

## **PDGFR Signaling Pathway**

The platelet-derived growth factor receptor (PDGFR) signaling pathway plays a critical role in cellular processes such as growth, differentiation, and migration.[5] Dysregulation of this pathway, through mutations or overexpression, is implicated in various cancers.[5] Crenolanib inhibits both PDGFRα and PDGFRβ, thereby blocking downstream signaling through pathways like MAPK, PI3K, and STAT3.[5]





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Caption: Crenolanib Inhibition of PDGFR Signaling Pathway.

## **Early-Phase Clinical Trial Data**

Numerous Phase I and II clinical trials have evaluated the safety and efficacy of **crenolanib besylate**, primarily in patients with relapsed or refractory AML with FLT3 mutations. The following tables summarize key quantitative data from these studies.

# Table 1: Patient Demographics and Baseline Characteristics (Representative Phase II Trials)



Characteristic	NCT01522469[6]	Phase II (Wang et al., 2024)[7][8]	Phase III (NCT03250338)[9]
Number of Patients	65 (evaluable)	44	106
Median Age (years)	57 (range 19-75)	57 (range 19-75)	Not Reported
FLT3 Mutation Status	ITD, D835, or both	ITD (75%), TKD (18%), Both (7%)	ITD and/or D835
Prior FLT3 Inhibitor	Yes (in some cohorts)	No	Not specified
Disease Status	Relapsed/Refractory AML	Newly Diagnosed AML	Relapsed/Refractory AML

Table 2: Efficacy Outcomes in Relapsed/Refractory AML

Outcome	NCT01522469 (TKI-naïve cohort)	Phase III (NCT03250338) - Crenolanib Arm[9]
Overall Response Rate (ORR)	Not explicitly stated for this cohort	60%
Complete Remission (CR)	Not explicitly stated for this cohort	Not explicitly stated
CR with incomplete hematologic recovery (CRi)	39% (as part of CRc)	Not explicitly stated
Partial Remission (PR)	11% (as part of CRc)	Not explicitly stated
Median Event-Free Survival (EFS)	Not Reported	3.4 months
Median Overall Survival (OS)	Not Reported	10.4 months

# Table 3: Efficacy Outcomes in Newly Diagnosed AML (Phase II, Wang et al., 2024)[7][8]



Outcome	All Patients (n=44)	Patients ≤ 60 years	Patients > 60 years
Overall Response Rate (CRc: CR + CRi)	86%	Not explicitly stated	80%
Complete Remission (CR)	73% (after 1 cycle)	Not explicitly stated	Not explicitly stated
MRD-Negative CRc	94% (of evaluable)	Not explicitly stated	Not explicitly stated
Median Event-Free Survival (EFS)	45 months	62% (at median follow-up)	Not Reported
Median Overall Survival (OS)	Not Reached (at 45 months)	69% (at median follow-up)	20 months

# **Experimental Protocols**

The following sections detail the typical methodologies employed in early-phase clinical trials of **crenolanib besylate**.

### **Patient Population and Eligibility Criteria**

Inclusion criteria for these trials typically include:

- Diagnosis: Confirmed diagnosis of AML.[10]
- FLT3 Mutation: Presence of FLT3-ITD and/or D835 mutations.[10]
- Age: Generally 18 years or older.[11]
- Performance Status: ECOG performance status of 0-2.
- Prior Therapy: Varied by study, with some trials enrolling newly diagnosed patients and others focusing on relapsed/refractory populations, including those with prior FLT3 TKI exposure.[10]

Key exclusion criteria often include:

Known active central nervous system (CNS) leukemia.[10]



- Severe hepatic or renal dysfunction.[10]
- Recent major surgery.[6]
- Unwillingness or inability to comply with the protocol.[6]

### **Dosing and Administration**

**Crenolanib besylate** is administered orally. Dosing regimens have varied across trials, with common approaches including:

- Monotherapy (Relapsed/Refractory): 100 mg three times daily (TID) or 200 mg/m²/day in three divided doses.[6]
- Combination Therapy (Newly Diagnosed): 100 mg TID, typically starting on day 9 of a standard 7+3 induction chemotherapy regimen (cytarabine and an anthracycline).[7][8]

### **Study Design and Endpoints**

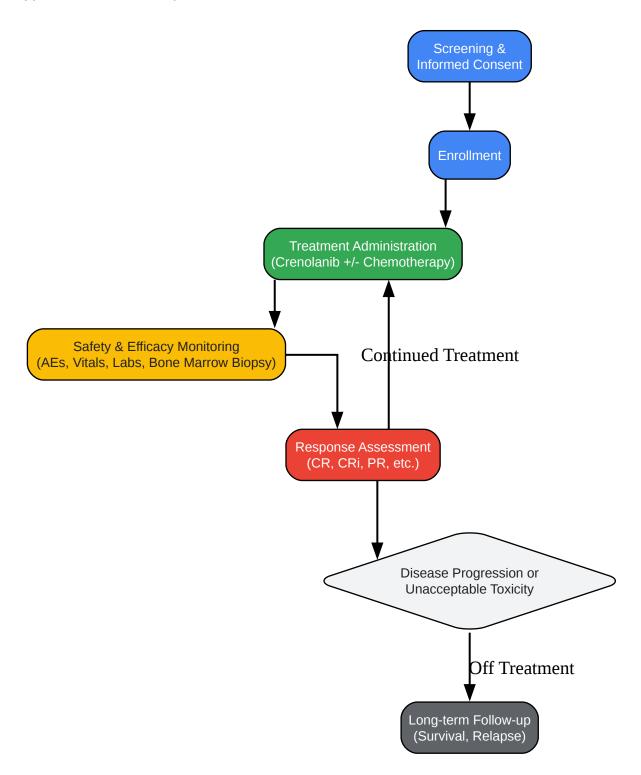
Early-phase trials of crenolanib are typically open-label, single-arm, or randomized controlled studies.

- Primary Endpoints:
  - Phase I: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).
  - Phase II: To evaluate the overall response rate (ORR), including rates of complete remission (CR), CR with incomplete hematologic recovery (CRi), and partial remission (PR).[12]
- Secondary Endpoints:
  - Duration of response (DOR).[12]
  - Event-free survival (EFS) and overall survival (OS).[12]
  - Pharmacokinetics (PK) and pharmacodynamics (PD) of crenolanib.



### **Experimental Workflow**

The typical workflow for a patient enrolled in a crenolanib clinical trial is as follows:



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Caption: Generalized Experimental Workflow for Crenolanib Clinical Trials.

#### Conclusion

Early-phase clinical trials have demonstrated that **crenolanib besylate** is a promising targeted therapy for patients with FLT3-mutated AML, showing encouraging response rates and survival outcomes in both newly diagnosed and relapsed/refractory settings. Its ability to inhibit both FLT3-ITD and TKD mutations, including those conferring resistance to other TKIs, highlights its potential to address a significant unmet medical need. Ongoing and future clinical trials will further delineate the optimal use of crenolanib, both as a monotherapy and in combination with other agents, in the treatment of AML and other malignancies driven by aberrant FLT3 and PDGFR signaling.

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- To cite this document: BenchChem. [Early-Phase Clinical Trials of Crenolanib Besylate: A
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